molecular formula C13H21NOSi B14433225 Propanamide, N-(phenylmethyl)-3-(trimethylsilyl)- CAS No. 75395-85-6

Propanamide, N-(phenylmethyl)-3-(trimethylsilyl)-

Cat. No.: B14433225
CAS No.: 75395-85-6
M. Wt: 235.40 g/mol
InChI Key: UOOIQKGKTBBIAX-UHFFFAOYSA-N
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Description

Propanamide, N-(phenylmethyl)-3-(trimethylsilyl)- is a chemical compound with a unique structure that includes a propanamide backbone, a phenylmethyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(phenylmethyl)-3-(trimethylsilyl)- typically involves the reaction of N-methylaniline with pivaloyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with trimethylsilyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(phenylmethyl)-3-(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert it into amines and alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include amides, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanamide, N-(phenylmethyl)-3-(trimethylsilyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Propanamide, N-(phenylmethyl)-3-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The phenylmethyl group can interact with aromatic receptors, while the trimethylsilyl group can enhance the compound’s stability and reactivity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-pivalanilid
  • N-Methyl-pivaloylanilid
  • N-methyl-pivalanilide
  • N-methyl-N-phenylpivalamide

Uniqueness

Propanamide, N-(phenylmethyl)-3-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

75395-85-6

Molecular Formula

C13H21NOSi

Molecular Weight

235.40 g/mol

IUPAC Name

N-benzyl-3-trimethylsilylpropanamide

InChI

InChI=1S/C13H21NOSi/c1-16(2,3)10-9-13(15)14-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,14,15)

InChI Key

UOOIQKGKTBBIAX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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